molecular formula C25H44 B12674138 p-(Octadecyl)toluene CAS No. 94135-41-8

p-(Octadecyl)toluene

Cat. No.: B12674138
CAS No.: 94135-41-8
M. Wt: 344.6 g/mol
InChI Key: GZOSYOSHWZZRQK-UHFFFAOYSA-N
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Description

p-(Octadecyl)toluene: is an organic compound with the molecular formula C25H44 and a molecular weight of 344.6169 g/mol . It is a derivative of toluene, where the para position of the benzene ring is substituted with an octadecyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-(Octadecyl)toluene often involves large-scale alkylation reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Octadecyl)toluene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Nitro compounds, sulfonic acids, halogenated compounds.

Mechanism of Action

The mechanism of action of p-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface, which can interact with other hydrophobic molecules or surfaces. This property is utilized in applications such as chromatography and surface modification.

Comparison with Similar Compounds

    p-(Octadecyl)benzene: Similar structure but lacks the methyl group on the benzene ring.

    p-(Hexadecyl)toluene: Similar structure but with a shorter hexadecyl chain.

Uniqueness: p-(Octadecyl)toluene is unique due to its specific combination of a long octadecyl chain and a methyl-substituted benzene ring. This combination provides distinct hydrophobic properties and reactivity compared to other similar compounds.

Properties

CAS No.

94135-41-8

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-4-octadecylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22-20-24(2)21-23-25/h20-23H,3-19H2,1-2H3

InChI Key

GZOSYOSHWZZRQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C

Origin of Product

United States

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